REACTION_SMILES
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[Cl:18][CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[H-:16].[Na+:17].[O:27]=[CH:28][N:29]([CH3:30])[CH3:31].[OH2:26].[OH:1][c:2]1[cH:3][c:4]([CH:8]2[C:9](=[O:15])[NH:10][CH2:11][CH2:12][CH2:13][CH2:14]2)[cH:5][cH:6][cH:7]1>>[O:1]([c:2]1[cH:3][c:4]([CH:8]2[C:9](=[O:15])[NH:10][CH2:11][CH2:12][CH2:13][CH2:14]2)[cH:5][cH:6][cH:7]1)[CH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NCCCCC1c1cccc(O)c1
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Name
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Type
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product
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Smiles
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O=C1NCCCCC1c1cccc(OCc2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |